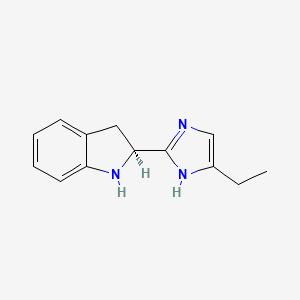

(S)-2-(5-Ethyl-1H-imidazol-2-yl)indoline

Description

Properties

Molecular Formula |

C13H15N3 |

|---|---|

Molecular Weight |

213.28 g/mol |

IUPAC Name |

(2S)-2-(5-ethyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C13H15N3/c1-2-10-8-14-13(15-10)12-7-9-5-3-4-6-11(9)16-12/h3-6,8,12,16H,2,7H2,1H3,(H,14,15)/t12-/m0/s1 |

InChI Key |

HLMZQXTXYVUGHN-LBPRGKRZSA-N |

Isomeric SMILES |

CCC1=CN=C(N1)[C@@H]2CC3=CC=CC=C3N2 |

Canonical SMILES |

CCC1=CN=C(N1)C2CC3=CC=CC=C3N2 |

Origin of Product |

United States |

Comparison with Similar Compounds

1-Chloromethyl-5-hydroxy-1,2-dihydro-3-[(5-methylsulfonyloxy-1H-indol-2-yl)carbonyl]indoline (Compound 2)

- Structure : Features a chloromethyl group at the 1-position, a hydroxy group at the 5-position, and a sulfonated indole carbonyl group at the 3-position of the indoline core .

- Synthesis: Prepared via palladium-catalyzed hydrogenation, yielding 50% after purification.

- Key Data: Melting Point: 155–158°C. NMR: Distinct δ values for CH$3$ (2.80 ppm) and CH$2$Cl (3.77–3.98 ppm). Bioactivity: Not explicitly reported, but sulfonate groups are often associated with improved solubility and enzyme inhibition.

N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-5-hydroxy-1H-indole-2-carboxamide (Compound 25)

- Structure: Combines a benzimidazole moiety with a hydroxyindole carboxamide group.

- Synthesis : Yield of 13% via column chromatography (PE/EtOAc 3:7).

Enzymatic Substrates: Indoline and Indole Derivatives

- DNT Dioxygenase Activity : Enzymes like DNT dioxygenase convert indoline to indole and further to indigo, highlighting the metabolic instability of unsubstituted indolines .

- Comparison : The 5-ethyl and imidazole substituents in (S)-2-(5-Ethyl-1H-imidazol-2-yl)indoline may reduce susceptibility to oxidative metabolism compared to simpler indoline derivatives, enhancing pharmacokinetic stability.

Key Comparative Data Table

Stereochemical and Functional Group Impact

- Stereochemistry : The S-configuration in the target compound may enhance binding affinity to chiral targets (e.g., enzymes or GPCRs) compared to racemic mixtures or R-enantiomers.

- Ethyl vs.

- Enzymatic Stability : Unlike unsubstituted indoline (metabolized to indole by DNT dioxygenase ), the ethyl-imidazole substitution may sterically hinder enzyme access, reducing degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.